5-Fluorobenzoxazole
Overview
Description
5-Fluorobenzoxazole is an aromatic organic compound with a molecular formula of C7H4FNO. It features a benzene ring fused to an oxazole ring, with a fluorine atom attached at the 5-position. This compound is part of the broader class of fluorinated heterocycles, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzoxazole typically involves the incorporation of a fluorine atom into the benzoxazole structure. One common method is the direct fluorination of benzoxazole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the cyclization of 2-aminophenol derivatives with fluorinated carboxylic acids or their derivatives .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic or heterocyclic compounds through cross-coupling reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The reactions of this compound can yield a variety of products, including fluorinated benzoxazole derivatives, aminated products, and coupled heterocycles .
Scientific Research Applications
5-Fluorobenzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluorobenzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target proteins. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Benzoxazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
Benzothiazole: Contains a sulfur atom instead of oxygen, leading to variations in reactivity and applications.
Benzimidazole: Features a nitrogen atom in place of oxygen, affecting its pharmacological profile.
Uniqueness: 5-Fluorobenzoxazole stands out due to the presence of the fluorine atom, which imparts unique electronic and steric properties. This enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-fluoro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMPAEOUOPNNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601420 | |
Record name | 5-Fluoro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221347-71-3 | |
Record name | 5-Fluorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221347-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-fluorobenzoxazole a promising scaffold for developing new anti-cancer drugs?
A1: Research suggests that incorporating a this compound moiety into the structure of known anti-cancer agents like epipodophyllotoxin can significantly reduce toxicity while maintaining or even improving efficacy. [] This is likely due to the modified molecule's reduced impact on DNA damage and PI3K inhibition in healthy cells. [] Further research is needed to fully understand the mechanism behind this improved safety profile.
Q2: How has this compound been used in developing imaging agents for Alzheimer's disease?
A2: 2-(4-[N-methyl-11C]methylaminostyryl)-5-fluorobenzoxazole ([11C]BF-145) has been synthesized and investigated as a potential imaging agent for amyloid-β plaques in the brain, a hallmark of Alzheimer's disease. [] This compound incorporates a this compound moiety and was successfully radiolabeled with carbon-11, allowing for Positron Emission Tomography (PET) imaging studies. []
Q3: Are there any analytical challenges associated with synthesizing and characterizing this compound derivatives?
A3: Synthesizing radiolabeled this compound derivatives, such as [11C]BF-145, requires rapid and efficient methods due to the short half-life of carbon-11 (20.4 minutes). [] Researchers have developed optimized protocols involving radiolabeling with [11C]MeI followed by purification using semi-preparative HPLC to achieve high radiochemical purity (>95%) within a short timeframe. [] This highlights the importance of efficient synthetic strategies and robust analytical techniques in this field.
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